molecular formula C16H25N3O2 B1520176 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1071932-29-0

4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1520176
CAS No.: 1071932-29-0
M. Wt: 291.39 g/mol
InChI Key: LKNQYLGCSGYUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester, which we'll simply refer to as "the compound" to keep things clear and non-redundant, has intrigued scientists for its versatile roles in various chemical and biological applications. This compound is known for its unique structure, which includes both piperidine and aromatic amine functional groups, making it a candidate for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step processes:

  • Step 1: : The piperidine ring is constructed through the cyclization of suitable starting materials.

  • Step 2: : Introduction of the 1-carboxylic acid tert-butyl ester group is achieved by esterification using tert-butyl chloroformate.

  • Step 3: : The aromatic amine group is then introduced via an amination reaction.

Industrial Production Methods

Industrial production may vary but often includes:

  • Large-scale batch reactors to maintain the stringent conditions required for synthesis.

  • Continuous monitoring of reaction parameters to optimize yield and purity.

  • Use of high-purity starting materials to ensure consistency across batches.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : Can occur at the aromatic amine or the piperidine nitrogen.

  • Reduction: : Typically targets the aromatic amine to convert it to a fully hydrogenated amine.

  • Substitution: : Various electrophilic or nucleophilic reagents can attack different positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) under basic conditions.

  • Reduction: : Hydrogen gas (H₂) over palladium on carbon (Pd/C) catalyst.

  • Substitution: : Halogenating agents like N-chlorosuccinimide (NCS) for introducing chlorine atoms.

Major Products

  • Oxidation: : Formation of nitroso or nitro derivatives.

  • Reduction: : Formation of fully saturated amine derivatives.

  • Substitution: : Varied halogenated or alkylated products depending on the reagent used.

Scientific Research Applications

4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester is significant in the following fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Acts as a precursor in the synthesis of biologically active compounds.

  • Medicine: : Potential therapeutic agent due to its structural similarity to known pharmacophores.

  • Industry: : Utilized in the production of polymers and specialty chemicals.

Mechanism of Action

This compound exerts its effects through interaction with various molecular targets and pathways:

  • Molecular Targets: : Primarily interacts with enzymes or receptor proteins due to its amine groups.

  • Pathways: : Modulates signaling pathways or enzymatic activity, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparing 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester with similar compounds highlights its uniqueness:

  • Similar Compounds: : 4-Amino-piperidine-1-carboxylic acid tert-butyl ester, 4-(4-Nitro-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester.

  • Unique Aspects: : The specific arrangement of the amino and piperidine groups provides distinct reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

tert-butyl 4-(4-aminoanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNQYLGCSGYUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670758
Record name tert-Butyl 4-(4-aminoanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071932-29-0
Record name tert-Butyl 4-(4-aminoanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.